2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

Overview

Description

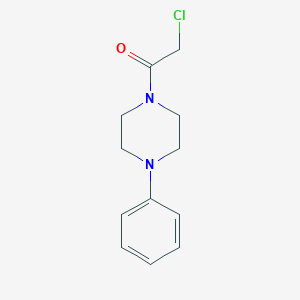

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15ClN2O. . This compound is known for its unique structure, which includes a phenylpiperazine moiety attached to a chloroethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of 4-phenylpiperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

With Piperidine Derivatives

Reaction with 4-benzylpiperidine in DMF (100°C, microwave) forms 2-[4-(benzyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone , a precursor for sigma-1 receptor ligands .

Table 2: Substitution with Amines

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Benzylpiperidine | DMF, K₂CO₃, 100°C | Bis-piperazine derivative | 46 | |

| 1-(2-Methoxyphenyl)piperazine | CHCl₃, 80–85°C | Symmetrical bis-piperazine analog | 78 |

Oxidation and Reduction Reactions

The compound participates in redox transformations:

Oxidation

Using KMnO₄/H⁺ , the acetyl group oxidizes to carboxylic acid derivatives.

Reduction

LiAlH₄ reduces the carbonyl group to a hydroxymethylene moiety, forming 2-chloro-1-(4-phenylpiperazin-1-yl)ethanol .

Table 3: Redox Reactions

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders. Research indicates that derivatives of piperazine, including 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone, exhibit a range of biological activities:

- Antidepressant Activity : Compounds derived from piperazine have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests that this compound may influence dopaminergic and serotonergic pathways.

- Antimicrobial Effects : Some studies have indicated that piperazine derivatives possess antibacterial and antifungal properties, making them candidates for further research in infectious disease treatments.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its chloroacetyl group allows for various chemical reactions:

-

Nucleophilic Substitution : The chloroacetyl moiety can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new piperazine derivatives.

Reaction Type Example Nucleophiles Products Formed Nucleophilic Substitution Amines, Thiols Substituted piperazines Reduction Lithium Aluminum Hydride Alcohols or amines Oxidation Potassium Permanganate Ketones or carboxylic acids

Biological Studies

The compound is also utilized in biological research to study enzyme inhibition and receptor binding. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of enzyme activity or modulation of receptor functions. This property makes it valuable in drug design and development.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that piperazine derivatives can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that modifications of the piperazine ring enhance binding affinity to target enzymes.

- Receptor Binding Affinity : Investigations into the binding characteristics of this compound reveal its potential as a ligand for various receptors implicated in psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the case of acetylcholinesterase inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(3-chlorophenyl)ethanone

- 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives

Uniqueness

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structure, which combines a phenylpiperazine moiety with a chloroethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and future research directions.

The synthesis of this compound typically involves the alkylation of 4-phenylpiperazine with 2-chloroacetyl chloride. This process yields a piperazine derivative that serves as a scaffold for further chemical modifications aimed at enhancing its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the following areas:

Pharmaceutical Applications:

- Acetylcholinesterase Inhibition: It has been identified as a precursor for compounds that inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease.

- Anticonvulsant Activity: Derivatives of this compound have shown anticonvulsant properties in various animal models, indicating potential therapeutic applications in epilepsy .

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme's active site, preventing acetylcholine breakdown and enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives based on this compound:

-

Anticonvulsant Activity: A study synthesized twenty-two N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. These were tested for their efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Results indicated that certain derivatives provided significant protection against seizures, with varying efficacy based on their lipophilicity and structural modifications .

Compound MES Protection (100 mg/kg) scPTZ Protection (100 mg/kg) Clog P 14 Yes (0.5 h) No 3.15 16 Yes (4 h) Yes (0.5 h) 3.71 19 Yes (0.5 h & 4 h) Yes (0.5 h) 4.26 - Pharmacological Evaluation: Research has also focused on the structure-activity relationship (SAR), revealing that modifications such as the introduction of fluorine atoms significantly enhance anticonvulsant activity by improving metabolic stability and lipophilicity, which aids in central nervous system distribution .

Future Directions

The future research trajectory for this compound includes:

- Exploring New Derivatives: Continued synthesis of new derivatives to optimize their pharmacological profiles, particularly focusing on enhancing their inhibitory effects on acetylcholinesterase and exploring other potential therapeutic areas such as anti-depressants and anti-cancer agents .

- Mechanistic Studies: Further elucidation of its mechanisms of action at the molecular level could provide insights into its interaction with various receptors and enzymes, potentially leading to novel therapeutic applications.

Q & A

Q. Basic Synthesis: What are the standard synthetic routes for 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone?

Answer:

The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts. The reaction is stirred at 0–25°C for 2–3 hours, followed by extraction, drying with sodium sulfate, and crystallization . Key parameters include maintaining low temperatures to minimize side reactions and using a biphasic solvent system (e.g., DCM/water) for efficient separation. Yields typically range from 55% to 78% depending on purification methods .

Q. Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- X-ray crystallography : The crystal structure is resolved using SHELX programs (e.g., SHELXL for refinement), with H atoms placed via riding models. Data collection at 113 K and refinement to -factors < 0.035 ensure accuracy .

- NMR spectroscopy : NMR (300 MHz, CDCl) shows characteristic peaks: δ 7.95–7.82 (aromatic protons), 4.02 (s, 2H, CHCl), and 3.95–3.24 (piperazine protons). NMR confirms the carbonyl (C=O) at ~165 ppm .

- Elemental analysis : Used to validate purity (>95%) by matching experimental and theoretical C, H, N percentages .

Q. Advanced Synthesis Optimization: How do reaction conditions influence yield and purity?

Answer:

- Temperature : Lower temperatures (0°C) reduce side reactions (e.g., over-alkylation), while higher temperatures (60°C) in acetone accelerate alkylation but may require longer reaction times .

- Catalysts : Potassium iodide (KI) in catalytic amounts enhances reactivity in SN2 mechanisms .

- Solvent choice : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates, while DCM aids in biphasic separation .

- Monitoring : HPLC tracks reaction progress; retention times and peak areas quantify intermediates .

Q. Biocatalytic Applications: Can this compound serve as a substrate for enzymatic modifications?

Answer:

While direct evidence is limited, analogous chloroethanones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) are reduced enantioselectively by Acinetobacter sp. via ketoreductases. Key factors:

- pH : Optimal activity at pH 7.6 (yield: 56.2%), with stereoselectivity >99.9% .

- Ionic strength : Tolerance to 0.05–0.2 M phosphate buffers without significant yield loss .

- Substrate engineering : Introducing electron-withdrawing groups (e.g., Cl) may enhance enzyme-substrate binding .

Q. Data Contradictions: How to resolve discrepancies in reaction optimization studies?

Answer:

- Case study : Conflicting pH optima (7.6 vs. 5.5) for Acinetobacter spp. highlight strain-specific enzyme adaptations. Resolve via:

- Synthetic yields : Variations (44–78%) arise from purification methods (e.g., column chromatography vs. crystallization). Use orthogonal techniques (TLC, HPLC) to identify impurities .

Q. Computational Modeling: How can SHELX and DFT studies enhance structural insights?

Answer:

- SHELX refinement : Resolves torsional angles and hydrogen bonding in crystal lattices. For example, the piperazine ring adopts a chair conformation, and C=O···H-N interactions stabilize the structure .

- DFT calculations : Predict electronic properties (e.g., dipole moments, frontier orbitals) to correlate with reactivity in derivative synthesis .

Q. Pharmacological Derivatives: What strategies are used to design bioactive analogs?

Answer:

- Core modifications : Replace phenyl with substituted aromatics (e.g., 2,3-dichlorophenyl) to enhance antiprotozoal activity .

- Hybrid synthesis : Conjugate with quinolines or acetamide moieties to target staphylococcal infections (e.g., MRSA) .

- SAR studies : Test derivatives in vitro for IC values against target enzymes (e.g., HDACs) .

Q. Analytical Challenges: How to address spectral overlaps in NMR characterization?

Answer:

- 2D NMR : Use COSY and HSQC to resolve overlapping piperazine (δ 3.95–3.24) and aromatic protons .

- Deuterated solvents : CDCl simplifies splitting patterns vs. DMSO-, which may cause peak broadening .

- LC/MS : Confirm molecular ion peaks ([M+H] at m/z 253.1) and isotopic patterns for Cl .

Properties

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWWIFXKVGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326768 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14761-39-8 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.